BMS-188494 BMS-188494 BMS-188494 is a squalene synthase inhibitor used as an anticholesterol drug.
Brand Name: Vulcanchem
CAS No.: 191866-32-7
VCID: VC0521603
InChI: InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)
SMILES: CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C
Molecular Formula: C28H39O11PS
Molecular Weight: 614.6 g/mol

BMS-188494

CAS No.: 191866-32-7

Cat. No.: VC0521603

Molecular Formula: C28H39O11PS

Molecular Weight: 614.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-188494 - 191866-32-7

Specification

CAS No. 191866-32-7
Molecular Formula C28H39O11PS
Molecular Weight 614.6 g/mol
IUPAC Name 1-[bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid
Standard InChI InChI=1S/C28H39O11PS/c1-27(2,3)25(29)35-19-37-40(31,38-20-36-26(30)28(4,5)6)24(41(32,33)34)17-11-13-21-12-10-16-23(18-21)39-22-14-8-7-9-15-22/h7-10,12,14-16,18,24H,11,13,17,19-20H2,1-6H3,(H,32,33,34)
Standard InChI Key PMGZJNCIQHGNLT-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)S(=O)(=O)O)OCOC(=O)C(C)(C)C
Appearance Solid powder

Introduction

Chemical Characterization and Properties

BMS-188494 is a prodrug that converts to the active compound BMS-187745, a squalene synthase inhibitor that blocks cholesterol biosynthesis by targeting a specific enzyme in the mevalonate pathway . The chemical has absolute stereochemistry with one defined stereocenter and possesses no E/Z centers .

Molecular Structure and Identification

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC28H39O11PS
Molecular Weight614.641 g/mol
SMILESCC(C)(C)C(=O)OCOP(=O)(OCOC(=O)C(C)(C)C)C@HS(O)(=O)=O
InChIKeyPMGZJNCIQHGNLT-DEOSSOPVSA-N
Alternate NameSQ 32709
CAS Number178060-79-2

The compound features several functional groups including phosphate, sulfonate, and phenyl ether moieties, which contribute to its pharmacological properties and metabolic conversion .

Mechanism of Action

Squalene Synthase Inhibition Pathway

BMS-188494 functions as a prodrug that is metabolized to BMS-187745, which directly inhibits squalene synthase . This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, representing the first committed step specifically in cholesterol biosynthesis .

Pharmacokinetics and Pharmacodynamics

Clinical Pharmacokinetic Profile

A comprehensive double-blind, placebo-controlled, parallel-group, ascending, multiple-dose study involving 45 healthy male volunteers was conducted to evaluate BMS-188494's pharmacokinetic properties . The study design included:

  • Daily oral dosing regimens:

    • 10 mg for 2 weeks

    • 25, 50, 100, or 200 mg for 4 weeks

Analysis of plasma concentration-time data of the active metabolite BMS-187745 revealed important parameters:

ParameterFindingSignificance
Bioavailability (F)Similar across all dose levelsDose-independent absorption
Absorption rate constant (ka)Similar for all doses except 50-mg group50-mg group showed somewhat higher values

Researchers fitted the plasma BMS-187745 concentration-time data to a biexponential function with a first-order absorption rate constant to determine these parameters .

Pharmacodynamic Models and Parameters

The pharmacodynamic effect was measured through changes in urinary excretion rates of farnesyl pyrophosphate metabolite (dioic acid), which serves as a biomarker for squalene synthase inhibition .

Key findings included:

  • No significant change in dioic acid excretion at doses below 100 mg administered for 4 weeks

  • A threshold effect requiring minimum plasma concentrations to achieve measurable pharmacodynamic responses

An indirect pharmacodynamic response model incorporating a threshold concentration (CT) was developed to characterize the effect-time relationship. The model parameters were estimated as:

ParameterValueDescription
CT3.9 μg/mLThreshold concentration required for effect
kout0.47 hr⁻¹Rate constant for loss of response
IC504.1 μg/mLConcentration producing 50% of maximal inhibition
Imax1.0Maximum inhibitory effect (complete inhibition)

This model with threshold concentration provides a useful means of quantifying pharmacodynamic responses for this novel therapeutic agent .

Toxicological Evaluation

Comparative Myotoxicity Assessment

Researchers conducted studies to determine if inhibition of cholesterol synthesis via squalene synthase inhibition would induce myotoxicity similar to that observed with HMG-CoA reductase inhibitors .

In vitro studies using neonatal rat skeletal muscle cultures revealed:

ParameterHMG-CoA Reductase InhibitorsBMS-188494/BMS-187745
Protein synthesisSignificant inhibitionMinimal effect
Cell lossObservableMinimal
Membrane integrityCompromised at high dosesLargely preserved
MorphologyLoss of differentiated myotubesMinimal changes
ReversibilityReversible with mevalonate supplementationNot applicable - minimal toxicity

These findings indicated that BMS-188494 and its active metabolite induced only minimal cytotoxicity even at nearly maximum soluble concentrations, in stark contrast to the myotoxicity observed with statins .

Clinical Development

Development Timeline and Status

BMS-188494 was developed by Bristol-Myers Squibb as a potential treatment for hyperlipidemia . The compound progressed to Phase II clinical trials, demonstrating the pharmaceutical company's initial confidence in its therapeutic potential .

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